![molecular formula C16H15ClN6O2 B2679336 3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 309289-95-0](/img/structure/B2679336.png)
3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as "clofarabine" and is a purine nucleoside analog that has been used for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Antitumor and Antimicrobial Activities
Research indicates significant antitumor and antimicrobial potential for compounds related to 3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione. Studies have identified compounds with similar structures demonstrating activity against leukemia, as well as antimicrobial effects against various pathogens. These findings suggest potential therapeutic applications in cancer and infectious disease treatment. For instance, Ueda et al. (1987) synthesized similar heterocycles and found them active against P 388 leukemia (Ueda et al., 1987). Additionally, Abd El-Moneim et al. (2015) reported the synthesis of fused 1,2,4-triazines, including compounds with antimicrobial and antitumor activity (Abd El-Moneim et al., 2015).
Antiviral Activity
Compounds structurally related to this compound have also shown potential in antiviral applications. For example, Kim et al. (1978) synthesized imidazo[1,2-a]-s-triazine nucleosides with moderate activity against rhinovirus at non-toxic dosage levels (Kim et al., 1978).
Crystal Structure and Physical Properties
The crystal structure and physical properties of related compounds have been extensively studied, providing insights into their potential applications. For instance, Janes (1999) detailed the crystal structure of an analog of the anticonvulsant lamotrigine, offering valuable data for further research and development of related compounds (Janes, 1999).
Antifungal Properties
There is evidence of antifungal properties in compounds similar to this compound. Volkova et al. (2020) synthesized a novel compound of the 1,2,4-triazole class with potential antifungal applications, indicating the relevance of such structures in addressing fungal infections (Volkova et al., 2020).
Plant Growth Enhancement
In the agricultural field, compounds similar to this compound have shown potential in enhancing plant growth. Chang and Hsing (2004) discovered that DPX-3778, a compound with a similar structure, significantly enhanced the proliferation of tobacco callus in vitro (Chang & Hsing, 2004).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2/c1-20-13-12(14(24)21(2)16(20)25)23-8-11(19-22(3)15(23)18-13)9-4-6-10(17)7-5-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHPOXZLRBJTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

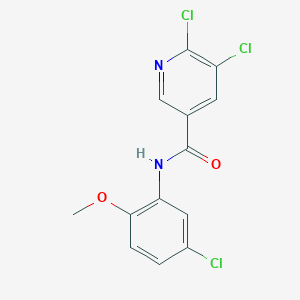
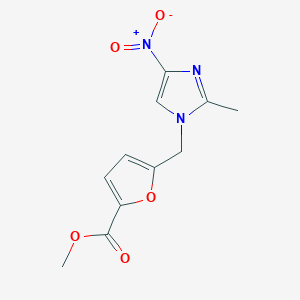
![Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2679259.png)
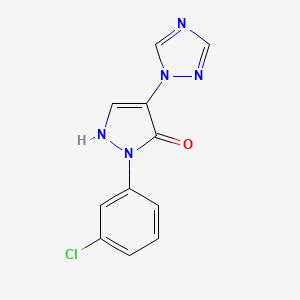
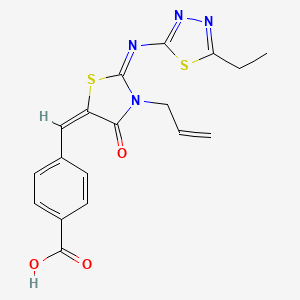
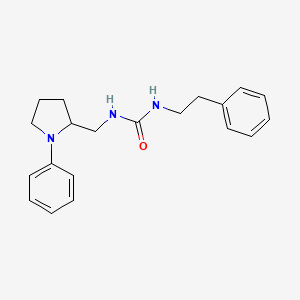
![2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2679263.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2679265.png)
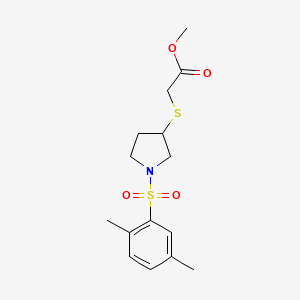
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2679268.png)
![N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2679269.png)
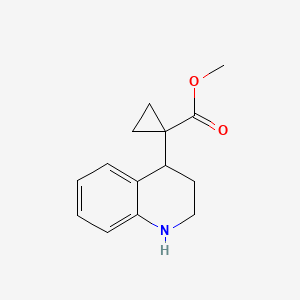
![N-[(3-chlorophenyl)methyl]-4-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2679271.png)
